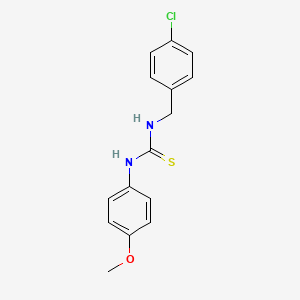

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives: Synthesis, Reactivity, and Diverse Academic Significance

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound structurally analogous to urea (B33335), where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical properties, making thiourea and its derivatives highly versatile building blocks in organic synthesis and medicinal chemistry. The term "thiourea" also encompasses a broad class of compounds with the general formula (R¹R²N)(R³R⁴N)C=S. mdpi.com

The synthesis of N,N'-disubstituted thiourea derivatives is often straightforward, commonly achieved through the reaction of an amine with an isothiocyanate. researchgate.net This method's efficiency and the wide availability of starting materials allow for the creation of large libraries of derivatives with diverse substituents. Alternative synthetic routes include the use of carbon disulfide with amines or the reaction of N-substituted-N′-benzoylthioureas with hydrazine (B178648) hydrate. researchgate.net

The reactivity of the thiourea moiety is rich and varied. The presence of nitrogen and sulfur atoms with lone pairs of electrons makes them excellent ligands, capable of coordinating with a wide range of metal ions to form stable complexes. nih.gov This property is exploited in analytical chemistry and in the development of novel catalysts. Furthermore, thioureas serve as precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules. acs.org

The academic and commercial significance of thiourea derivatives is vast, spanning multiple disciplines. In medicine, they exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comnih.govresearchgate.net In agriculture, thiourea derivatives are utilized as insecticides, herbicides, fungicides, and plant growth regulators. researchgate.netacs.org Their ability to interact with biological targets is often attributed to the hydrogen bonding capabilities of the N-H protons and the C=S group. dergipark.org.tr

Rationale for In-depth Investigation of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea: Structural and Mechanistic Hypotheses

The specific chemical architecture of this compound provides a compelling rationale for its detailed study. The molecule combines three key structural components: a central thiourea core and two distinct aromatic substituents, a 4-chlorobenzyl group and a 4-methoxyphenyl (B3050149) group. The scientific interest lies in the hypothesis that the interplay between these moieties will result in unique physicochemical properties and biological activities.

The 4-chlorobenzyl group introduces a halogen atom, which can significantly influence the molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity to biological targets. The benzyl (B1604629) group provides conformational flexibility. On the other side of the thiourea core, the 4-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, can modulate the electronic properties of the entire molecule. This electronic influence can affect the reactivity of the thiourea core and its hydrogen-bonding capabilities.

The combination of an electron-withdrawing group (via the chloro-substituent) and an electron-donating group (methoxy) on the aromatic rings attached to the thiourea backbone is a common strategy in drug design to fine-tune the molecule's activity. For instance, studies on N-benzyl-N'-(phenyl)thiourea derivatives have shown potential as inhibitors of enzymes like EGFR and HER-2, which are implicated in cancer. researchgate.net The presence of halogen and methoxy groups on related benzoylthiourea (B1224501) structures has been shown to increase antimicrobial activity. nih.gov

It is hypothesized that this compound could act as a potent enzyme inhibitor or an antimicrobial agent. The mechanism could involve the specific orientation of the substituted benzyl and phenyl rings, allowing for targeted interactions within the active site of a protein. The thiourea core can act as a hydrogen bond donor and acceptor, anchoring the molecule, while the substituted aromatic rings engage in hydrophobic, van der Waals, or halogen bonding interactions.

To illustrate the potential, the table below compares the structural features of the target compound with related derivatives and their observed biological activities.

| Compound Name | Key Structural Features | Reported Biological Activity |

| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Chlorophenyl group, Nitrophenyl group | Antibacterial, Antifungal nih.gov |

| N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea | Chlorobenzyl group, Hydroxybenzyl group | Anticancer (inhibits EGFR and HER-2) researchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Chlorophenyl group | Anti-cholinesterase activity nih.gov |

| N-(4-methoxyphenyl)-N′-methyl thiourea | Methoxyphenyl group | Characterized for structural and electronic properties researchgate.net |

| This compound | 4-chlorobenzyl group, 4-methoxyphenyl group | Hypothesized Antimicrobial, Anticancer, Enzyme Inhibition |

Aims and Objectives of the Comprehensive Research Endeavor

A comprehensive investigation of this compound is founded on a series of well-defined aims and objectives designed to fully characterize the compound and explore its potential applications.

The primary aims of this research would be:

To synthesize and structurally elucidate this compound.

To investigate its key physicochemical and electronic properties.

To screen the compound for a range of biological activities based on the structural hypotheses.

To explore its mechanism of action at a molecular level through computational and experimental methods.

To achieve these aims, the following specific objectives would be pursued:

Synthesis and Characterization:

Develop an efficient, high-yield synthetic protocol for the target compound.

Purify the compound to a high degree.

Characterize its structure unequivocally using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

If possible, grow single crystals and determine the molecular structure by X-ray crystallography to understand its three-dimensional conformation and intermolecular interactions. nih.gov

Physicochemical Profiling:

Determine fundamental properties such as melting point, solubility, and lipophilicity (LogP).

Investigate its electronic properties using techniques like UV-Vis spectroscopy and computational methods (e.g., Density Functional Theory) to understand electron distribution and reactivity.

Biological Activity Screening:

Evaluate its antimicrobial activity against a panel of clinically relevant bacteria and fungi. ufba.br

Assess its cytotoxic potential against various cancer cell lines. nih.gov

Screen for specific enzyme inhibitory activity, such as against kinases, cholinesterases, or urease, based on structural analogies to known inhibitors. nih.gov

Investigate its antioxidant properties through standard assays. researchgate.net

Mechanistic Studies:

For any significant biological activity observed, conduct further studies to elucidate the mechanism of action.

Perform molecular docking studies to predict and analyze the binding mode of the compound with potential biological targets. nih.gov

Synthesize and test a small series of analogues to establish preliminary structure-activity relationships (SAR), providing insights into the roles of the chlorobenzyl and methoxyphenyl moieties. ufba.br

Through this systematic approach, a thorough understanding of this compound can be achieved, paving the way for its potential development in various fields of chemical and biological science.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEUKQGHYHHUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Purification and Isolation Techniques for High Purity N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea

Obtaining a high-purity solid product is crucial, and recrystallization is the most common and effective method for the purification of synthesized thiourea (B124793) derivatives. mt.com The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.

The selection of an appropriate solvent or solvent system is a critical first step. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should exhibit high solubility at its boiling point. Common solvents and solvent systems employed for the recrystallization of thiourea derivatives include ethanol, hexane/ethanol mixtures, and hexane/acetone. rochester.edunih.gov For this compound, a systematic screening of solvents would be necessary to identify the optimal system.

The general procedure for recrystallization involves:

Dissolving the crude product in a minimal amount of a suitable hot solvent to form a saturated solution.

Hot filtration, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which promotes the formation of well-defined crystals.

Isolation of the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual soluble impurities.

Drying the crystals, often under vacuum, to remove the last traces of solvent.

The purity of the final product is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR). rochester.edu

Green Chemistry Considerations in the Synthetic Design

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry to minimize environmental impact. Several green synthetic strategies have been successfully applied to the synthesis of thiourea derivatives.

One prominent approach is the use of environmentally benign solvents, with water being an ideal choice. The synthesis of some substituted thioureas has been achieved in an aqueous medium, offering a safer and more sustainable alternative to volatile organic solvents. ekb.eg

Microwave-assisted synthesis is another green technique that has been employed for the preparation of thiourea derivatives. hilarispublisher.com Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions, thereby reducing energy consumption and waste generation.

Solvent-free synthetic methods, such as mechanochemistry (ball milling), represent a particularly attractive green alternative. nih.gov These methods eliminate the need for solvents altogether, reducing both environmental pollution and the costs associated with solvent purchase and disposal. Such solid-state reactions are often highly efficient and can produce products in high purity. Furthermore, the use of solar energy to drive the synthesis of thioureas in water has also been reported as an energy-efficient and environmentally friendly method. researchgate.net

Comprehensive Structural Characterization and Spectroscopic Analysis

Detailed Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

¹H NMR Spectral Interpretation and Proton Environments:Requires the actual ¹H NMR spectrum or reported chemical shifts (δ), coupling constants (J), and integration values for the specific compound.

Should peer-reviewed data for N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea become available, this request can be revisited.

Comprehensive Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a thorough and extensive search of scientific databases and literature, the specific experimental data required for a comprehensive structural and spectroscopic analysis of the chemical compound This compound could not be located. The user's request for a detailed article, including specific data tables and research findings for ¹³C NMR, 2D NMR, IR, Raman, and Mass Spectrometry, cannot be fulfilled at this time due to the absence of this information in the public domain.

The explicit instructions to focus solely on "this compound" and to strictly adhere to a detailed outline concerning its analytical characterization prevent the use of data from analogous or related thiourea (B124793) compounds. The generation of a scientifically accurate and informative article as per the user's request is contingent upon the availability of this specific experimental data.

While research exists for a variety of other N-substituted thiourea derivatives, the unique combination of the 4-chlorobenzyl and 4-methoxyphenyl (B3050149) substituents in the target compound means that its spectral characteristics are expected to be distinct. Extrapolation from other compounds would not meet the required standard of scientific accuracy and would violate the core instructions of the request.

Therefore, the following sections, as outlined in the user's request, cannot be completed:

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

No data tables or detailed research findings for these analytical techniques for this compound were found. It is recommended to consult specialized, proprietary chemical databases or to perform experimental analysis on the compound to obtain the necessary data for the requested article.

Computational and Theoretical Investigations of N 4 Chlorobenzyl N 4 Methoxyphenyl Thiourea

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been widely applied to thiourea (B124793) derivatives to predict their molecular properties with high accuracy. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea molecule by finding the minimum energy conformation. These calculations provide optimized bond lengths, bond angles, and dihedral angles. Theoretical geometry obtained from DFT often shows good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net

The analysis of the molecule's 3D structure, including its dihedral angles, typically reveals that the compound is non-planar. researchgate.net For instance, in related thiourea structures, the dihedral angle between a benzene ring and the thiourea group can be significant, such as 59.23° in N-(4-methoxyphenyl)thiourea. researchgate.net The electronic structure analysis provides a detailed picture of charge distribution across the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Bond Lengths and Angles for a Thiourea Core Moiety

| Parameter | Typical Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length | ~1.35 Å |

| N-C-N Bond Angle | ~118° |

| N-C=S Bond Angle | ~121° |

Note: The values presented are typical for thiourea derivatives and serve as an illustrative example. Actual calculated values for the specific title compound may vary.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich methoxyphenyl and thiourea moieties, while the LUMO may be distributed over the chlorobenzyl group and the thiocarbonyl (C=S) unit. The energy gap helps to characterize the charge transfer that occurs within the molecule. malayajournal.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Reactivity Indices for a Representative Thiourea Derivative

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.28 |

| LUMO Energy (ELUMO) | - | -1.27 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.01 |

| Ionization Potential (I) | -EHOMO | 5.28 |

| Electron Affinity (A) | -ELUMO | 1.27 |

| Global Hardness (η) | (I - A) / 2 | 2.01 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.28 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.67 |

Note: Data are based on a representative molecule, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, and are for illustrative purposes. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates the net electrostatic effect of the total charge distribution (electrons and protons) on the molecule's surface. malayajournal.org

In an MEP map, different colors represent different electrostatic potential values. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the sulfur and oxygen atoms.

Blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.

Green represents areas of neutral or zero potential.

The MEP surface provides a clear visual understanding of the molecule's relative polarity and helps in identifying sites for hydrogen bonding and other intermolecular interactions. malayajournal.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, stability, and intermolecular interactions in a simulated environment (e.g., in solution or bound to a protein).

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. When studying the interaction with a biological target, MD simulations can assess the stability of the ligand-receptor complex over time, showing how the compound adjusts its conformation within the binding site and how its interactions with amino acid residues evolve. For example, simulations on similar thiourea derivatives have been used to confirm the stability of their binding poses within a protein's active site. jppres.com

In Silico Prediction of Interaction Potentials with Biomolecular Targets

In silico methods are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins and enzymes. These computational techniques are crucial in drug discovery for identifying potential therapeutic targets and prioritizing compounds for experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org It is used to estimate the strength of the interaction, often quantified as a binding energy or docking score.

Thiourea derivatives have been investigated as inhibitors of various enzymes and have been docked into the active sites of several protein targets. For this compound, docking studies would involve placing the molecule into the binding pocket of a selected receptor and evaluating the resulting interactions. Key interactions typically include hydrogen bonds (e.g., with the N-H and C=S groups of the thiourea core), hydrophobic interactions (with the aromatic rings), and halogen bonds (with the chlorine atom).

Table 3: Illustrative Molecular Docking Results of Thiourea Derivatives with Protein Targets

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Checkpoint Kinase 1 (2YWP) | N-(phenylcarbamothioyl)-4-chloro-benzamide | -67.19 (Plant Score) | Not specified |

| FimH of E. coli (4XO8) | Thymidine Derivatives | Not specified | Tyr48, Tyr137, Asp140, Gln133 |

| Acetylcholinesterase (AChE) | 1,2,4-triazole-3-thiol derivative | Not specified | GLY 115, LEU 4 |

Note: This table presents docking results for compounds structurally related to the title molecule to illustrate the application and type of data obtained from such studies. jppres.comsemanticscholar.orgscielo.org.mx

These studies help to build a hypothesis about the mechanism of action at the molecular level, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new compounds and guiding the rational design of molecules with enhanced therapeutic properties. A typical QSAR model is represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error

Despite a comprehensive search of scientific literature, no specific QSAR studies focusing exclusively on this compound were identified. Research in this area tends to investigate broader classes of thiourea derivatives, providing insights that may be generally applicable but are not specific to this particular compound.

However, the principles of QSAR can be discussed in the context of thiourea derivatives to understand how such a study for this compound could be designed and what kind of insights it might yield.

Key Molecular Descriptors in QSAR Studies of Thiourea Derivatives

QSAR models for various thiourea derivatives have highlighted several molecular descriptors as being crucial for their biological activity. These descriptors fall into several categories:

Lipophilicity: Often quantified by LogP (the logarithm of the octanol-water partition coefficient), this descriptor is critical for a molecule's ability to cross biological membranes.

Electronic Properties: Descriptors such as electronegativity, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding how a molecule interacts with its biological target.

Steric/Topological Properties: These include molecular weight, van der Waals volume, and molecular shape indices. They describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site.

Quantum Chemical Descriptors: These can include bond lengths, bond angles, and vibrational frequencies, which provide detailed information about the molecule's electronic structure and conformation.

In studies on related thiourea compounds, descriptors such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient have been identified as key predictors for anticancer activities nih.govnih.gov. For instance, one study on a series of thiourea derivatives with anticancer activity found that lipophilicity (LogP), certain bond lengths, and the vibration frequency of a carbonyl group were priority descriptors in their QSAR model scichemj.org.

Hypothetical QSAR Modeling for this compound

A hypothetical QSAR study for this compound and its analogues would involve the following steps:

Data Set Assembly: A series of structurally related compounds would be synthesized, including this compound, with variations in the substituents on the phenyl rings.

Biological Activity Measurement: The biological activity of each compound (e.g., IC50 value against a specific cancer cell line) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using techniques like cross-validation and by using an external set of compounds.

The resulting QSAR model could provide valuable insights into the structure-activity relationships for this class of compounds. For example, it might reveal that increasing the electron-withdrawing nature of the substituent on the benzyl (B1604629) ring enhances activity, or that a specific range of lipophilicity is optimal for cell permeability and target engagement.

Data from Related Thiourea Derivatives

While specific data for this compound is unavailable, QSAR studies on similar compounds can offer general design principles. For example, a study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells developed a QSAR model where the lipophilic property (π) of the substituents was the most significant factor influencing cytotoxic activity. The best QSAR equation was found to be:

Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id

This model had a correlation coefficient (r) of 0.922, indicating a strong correlation between lipophilicity and activity for that specific series of compounds ubaya.ac.id.

Another study on a diverse set of sulfur-containing thiourea and sulfonamide derivatives identified several key predictors for anticancer activity, including mass, polarizability, electronegativity, and van der Waals volume nih.govnih.gov.

The table below summarizes some of the molecular descriptors that are commonly found to be important in QSAR studies of thiourea derivatives and would likely be relevant for this compound.

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Lipophilicity | LogP | Affects membrane permeability and solubility. |

| Electronic | Electronegativity | Influences intermolecular interactions with the target. |

| Polarizability | Relates to the ease of distortion of the electron cloud. | |

| Steric | Molecular Weight | Pertains to the size of the molecule. |

| Van der Waals Volume | Describes the volume occupied by the molecule. | |

| Quantum Chemical | Bond Lengths | Can be critical for the conformation and binding affinity. |

An article focusing solely on the biological activity and mechanistic pathways of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and research data pertaining specifically to this compound have not yielded sufficient information to thoroughly address the requested topics.

The search results contained information on various other thiourea derivatives, including compounds with some structural similarities, such as a 4-chlorobenzyl or a methoxyphenyl group. For instance, studies were found for N-(p-chlorophenyl)-N'-benzoyl thiourea and N-(cycloalk-2-enyl)-N′-(4-methoxyphenyl)thioureas. However, no specific in vitro or in vivo data on the antibacterial, antifungal, anti-biofilm, or anticancer activities of this compound could be located.

To generate the requested comprehensive and scientifically accurate article, specific research studies detailing the biological evaluation of this compound are required. Without such dedicated studies, any attempt to create the article would fall outside the strict scope of the user's instructions, which mandate a focus solely on the specified compound.

Exploration of Biological Activity and Mechanistic Pathways in Vitro and in Vivo Animal Models

Anticancer Activity and Cellular Mechanistic Studies

Induction of Apoptotic and Necrotic Cell Death Pathways

Research into the anticancer activities of thiourea (B124793) derivatives indicates a strong potential for inducing programmed cell death. Studies on structurally similar N,N'-diarylthiourea compounds have demonstrated the capacity to trigger apoptosis in cancer cells. For instance, the diarylthiourea derivative 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea (Compound 4 in the study) was shown to induce cytotoxicity in MCF-7 breast cancer cells. mdpi.com The mechanism of cell death was identified as being mediated through an intrinsic apoptotic pathway, confirmed by the activation of caspase-3. mdpi.com Furthermore, fluorescence microscopy revealed that this compound caused significant DNA damage, a key trigger for apoptosis. mdpi.com These findings suggest that N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea likely shares this pro-apoptotic potential, targeting key molecules within the cell death cascade.

Table 1: Apoptotic Activity of a Representative Diarylthiourea Derivative

| Compound | Cell Line | Effect | Pathway |

|---|

Cell Cycle Perturbation Analysis

Beyond inducing apoptosis, thiourea derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. The same diarylthiourea derivative that induced apoptosis (1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea ) was also observed to cause cell cycle arrest. mdpi.com Specifically, analysis showed that the compound mediated its cytotoxic effect by arresting the MCF-7 cancer cells in the S-phase of the cell cycle. mdpi.com This disruption prevents cancer cells from successfully replicating their DNA, thereby halting proliferation. This dual action of inducing both cell cycle arrest and apoptosis highlights the potential of the this compound scaffold as a basis for developing effective anticancer agents.

Inhibition of Key Enzymes and Modulation of Signaling Cascades Relevant to Cancer Progression

The anticancer effects of thiourea derivatives are often linked to their ability to inhibit key enzymes and signaling pathways that drive cancer growth and survival. Phenyl-thiourea derivatives have been shown to exert cytotoxic effects on breast cancer cell lines, such as MCF-7, by inhibiting critical receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). jppres.com Compounds containing the 4-methoxyphenyl (B3050149) group have also been designed as potent dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key kinase involved in tumor angiogenesis. nih.gov These receptors are crucial components of signaling pathways that regulate cell proliferation, differentiation, and the formation of new blood vessels that supply tumors. The ability of related structures to target these specific molecular pathways suggests that this compound may also function by modulating these cancer-relevant signaling cascades. mdpi.comjppres.com

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Derivatives of this compound have demonstrated significant anti-inflammatory and antinociceptive properties in various animal models. A notable example is N-(4-chlorobenzyl)-N′-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU) , which has been studied for its effects on inflammatory pain. doi.orgnih.gov In a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice, IBTU was shown to inhibit paw edema. doi.org This anti-inflammatory action is further supported by its ability to reduce the activity of myeloperoxidase (MPO), an enzyme whose presence indicates the accumulation of neutrophils at the site of inflammation. doi.org Additionally, IBTU effectively blocked both the early and late phases of the formalin-induced flinching response, a model for acute and persistent inflammatory pain. doi.orgnih.gov Other thiourea derivatives have shown the ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com

Table 2: In Vivo Anti-inflammatory Activity of the IBTU Derivative

| Model | Animal | Effect |

|---|---|---|

| CFA-induced paw edema | Mice | Inhibition of edema and myeloperoxidase (MPO) activity doi.org |

| Formalin test | Mice | Blocked both early and late phase flinching responses doi.orgnih.gov |

Enzyme Inhibition Studies and Receptor Binding Affinity (Excluding Human Therapeutic Targets)

Research has identified several non-human therapeutic targets for this class of compounds, highlighting their broad biological activity. A key target identified for the derivative IBTU is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. doi.orgnih.gov IBTU acts as a high-affinity, competitive antagonist of the TRPV1 receptor in in vitro and in vivo models. doi.orgnih.gov This receptor is a nonselective cation channel involved in pain and thermal sensation.

Beyond TRPV1, various thiourea derivatives have been investigated as inhibitors of other enzymes. Studies have shown that certain thiourea compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, this class of compounds has demonstrated potent inhibitory activity against the urease enzyme. mdpi.com

Table 3: Enzyme and Receptor Targets of Thiourea Derivatives

| Compound Class/Derivative | Target | Activity |

|---|---|---|

| N-(4-chlorobenzyl)-N′-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU) | TRPV1 Receptor | High-affinity competitive antagonist doi.orgnih.gov |

| Various Thiourea Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Inhibition nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies on thiourea derivatives, particularly those acting as TRPV1 antagonists, have provided valuable insights into their design. The structure of these antagonists, such as IBTU , can be conceptually divided into three regions: A, B, and C. doi.org

Region A: Corresponds to the part of the molecule that confers the primary antagonistic activity.

Region B: This is the central thiourea moiety. It is considered crucial for enhancing the binding affinity of the compound to its target receptor. doi.org

Region C: This region typically consists of a substituted benzyl (B1604629) group, such as the 4-chlorobenzyl group in the title compound. Modifications in this area significantly impact the compound's potency. nih.gov

SAR studies have shown that the nature of the substituent on the benzyl ring in Region C is critical. For instance, in a series of N-[4-(methylsulfonylamino)benzyl]thiourea analogues, replacing the 4-t-butylbenzyl group with other lipophilic surrogates led to modest decreases in binding affinity and potency, while introducing groups with heteroatoms caused a dramatic loss of activity. nih.gov This indicates that a group like the 4-chlorobenzyl moiety is a favorable feature for maintaining high receptor binding and potent antagonism. nih.gov

Coordination Chemistry and Metal Complexation Studies of N 4 Chlorobenzyl N 4 Methoxyphenyl Thiourea

Synthesis and Characterization of Metal Complexes with N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea as a Ligand

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Various techniques have been employed for the synthesis, including conventional solution-based methods and microwave-assisted synthesis. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

This compound can coordinate to metal ions in several ways, acting as a monodentate, bidentate, or bridging ligand. The specific binding mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. Thiourea (B124793) and its derivatives are known to be versatile ligands that can coordinate to metal ions as neutral, mono-anionic, or di-anionic species.

Commonly observed coordination geometries for metal complexes of thiourea derivatives include tetrahedral, square planar, and octahedral. chemrevlett.com For instance, in some complexes, the ligand coordinates to the metal center through the sulfur atom of the thiocarbonyl group and a nitrogen atom, forming a chelate ring. In other cases, it may coordinate solely through the sulfur atom. The flexibility of the ligand allows for the formation of both mononuclear and polynuclear complexes.

A combination of spectroscopic techniques is crucial for elucidating the structure of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=S and C-N bonds upon complexation can indicate the involvement of the sulfur and nitrogen atoms in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Shifts in the resonance signals of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. The position and intensity of the absorption bands can provide insights into the coordination geometry and the nature of the metal-ligand bonding.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination through shifts in vibrational frequencies (e.g., C=S, C-N). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure in solution by observing chemical shifts of protons and carbons upon complexation. |

| UV-Visible (UV-Vis) Spectroscopy | Provides insights into the electronic structure and coordination geometry of the complex. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. |

Exploration of Catalytic Applications of this compound Metal Complexes

Metal complexes derived from thiourea ligands have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products. While specific catalytic applications for this compound complexes are still an emerging area of research, related thiourea-based metal complexes have been investigated for their catalytic potential. For instance, some thiourea derivative complexes have been explored as catalysts in oxidation reactions.

Role of Metal Complexes in Enhancing Biological Activities and Modifying Mechanisms

The biological activity of thiourea derivatives can be significantly enhanced upon coordination with metal ions. hilarispublisher.com This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, leading to increased lipophilicity and facilitating the penetration of the complex through biological membranes. nih.gov

Applications in Material Science and Supramolecular Chemistry

Supramolecular Self-Assembly and Non-Covalent Interactions of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea

The self-assembly of this compound into ordered supramolecular architectures is governed by a concert of non-covalent interactions. The thiourea (B124793) moiety provides a robust platform for hydrogen bonding, while the aromatic rings and the chlorine substituent introduce possibilities for π-π stacking and halogen bonding, respectively.

Furthermore, the chlorine atom on the benzyl (B1604629) group can participate in halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the solid state, the chlorine atom of one molecule can interact with an electron-rich atom, such as the sulfur of the thiourea group or an oxygen atom of a methoxy (B1213986) group on a neighboring molecule, further directing the supramolecular self-assembly. Theoretical studies on similar halogen-substituted thiourea derivatives have shown that halogen bonding can play a significant role in the crystal packing.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound (Predicted)

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

| Hydrogen Bonding | N-H groups | C=S group | Primary driving force for network formation |

| π-π Stacking | 4-chlorophenyl ring, 4-methoxyphenyl (B3050149) ring | 4-chlorophenyl ring, 4-methoxyphenyl ring | Stabilization of the crystal lattice |

| Halogen Bonding | Chlorine atom | Sulfur atom, Oxygen atom | Directional control of molecular packing |

Potential in Development of Novel Materials (e.g., Polymers, Composites)

The ability of this compound to engage in multiple non-covalent interactions makes it a promising candidate for incorporation into novel materials. Thiourea derivatives have been utilized in the development of functional polymers and composites. For instance, the hydrogen-bonding capabilities of the thiourea moiety can be exploited to create self-healing polymers. The reversible nature of hydrogen bonds allows for the material to repair itself after damage.

Moreover, thiourea-containing polymers have been synthesized for various applications. While direct polymerization of this compound has not been extensively studied, its structural motifs can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, polymers containing thiourea units have been investigated for their metal ion coordination and antimicrobial activities. The incorporation of this compound into a polymer matrix could also enhance the thermal stability and mechanical properties of the resulting composite material due to the strong intermolecular interactions.

Chemo-sensing and Anion Recognition Properties

Thiourea-based compounds are well-established as effective chemosensors, particularly for the recognition of anions. The two acidic N-H protons of the thiourea group can form strong hydrogen bonds with anions, leading to a detectable signal, such as a change in color or fluorescence. The binding affinity and selectivity of a thiourea-based sensor can be tuned by modifying the substituents on the nitrogen atoms.

This compound possesses the necessary features to act as an anion receptor. The electron-withdrawing nature of the 4-chlorobenzyl group can enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with anions. The 4-methoxyphenyl group, being electron-donating, can modulate the electronic properties of the molecule and influence the signaling mechanism.

The general mechanism of anion recognition by thiourea derivatives involves the formation of a 1:1 or 1:2 host-guest complex, where the anion is encapsulated by the hydrogen-bonding N-H groups. This interaction can lead to a colorimetric or fluorometric response, allowing for the visual or instrumental detection of the target anion. Studies on analogous thiourea receptors have demonstrated high selectivity for anions such as fluoride, acetate, and dihydrogen phosphate.

Table 2: Potential Anion Recognition Properties of this compound

| Target Anion | Predicted Binding Interaction | Potential Detection Method |

| Fluoride (F⁻) | Strong hydrogen bonding, possible deprotonation | Colorimetric/Fluorometric change |

| Acetate (CH₃COO⁻) | Hydrogen bonding with carboxylate group | UV-Vis or fluorescence spectroscopy |

| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding with phosphate group | UV-Vis or fluorescence spectroscopy |

Future Research Directions and Unexplored Avenues for N 4 Chlorobenzyl N 4 Methoxyphenyl Thiourea

Identification of Novel Biological Targets and Therapeutic Hypotheses (Pre-clinical)

While initial studies have hinted at the broad-spectrum biological activities of thiourea (B124793) derivatives, the specific molecular targets of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea remain largely uncharted territory. A significant future avenue of research lies in the systematic identification of its biological targets to formulate precise therapeutic hypotheses.

One promising area of investigation is the potential of this compound as a urease inhibitor . Urease enzymes are implicated in both agricultural and medical contexts. In agriculture, they contribute to the loss of nitrogen from urea-based fertilizers, while in medicine, the urease produced by Helicobacter pylori is a key factor in the pathogenesis of peptic ulcers. nih.govnih.gov Thiourea and its derivatives have been identified as a class of compounds with the potential to inhibit this enzyme. nih.govnih.govcore.ac.ukacs.orgacs.org The structural features of this compound, particularly the thiourea core, make it a plausible candidate for interaction with the nickel ions in the active site of urease. nih.gov Preclinical studies could, therefore, be designed to evaluate its inhibitory activity against urease from various sources.

Another therapeutic hypothesis to explore is its potential as an anticancer agent. The thiourea scaffold is present in a number of compounds with demonstrated antiproliferative activities. mdpi.commdpi.com Future preclinical research could involve screening this compound against a panel of cancer cell lines to identify potential cytotoxic effects. Subsequent studies could then focus on elucidating the mechanism of action, which could involve targeting specific signaling pathways or enzymes crucial for cancer cell survival. mdpi.com

The following table outlines potential biological targets and the corresponding therapeutic hypotheses for future preclinical investigation.

| Potential Biological Target | Therapeutic Hypothesis | Rationale |

| Urease | Treatment of H. pylori infections; enhancement of urea-based fertilizer efficiency | The thiourea moiety is a known pharmacophore for urease inhibition. nih.govnih.gov |

| Tankyrase I | Anticancer therapy | N-substituted urea (B33335) and thiourea derivatives have been studied as inhibitors of Tankyrase I, an enzyme involved in cancer etiology. ijper.org |

| Sirtuin 1 (SIRT1) | Anticancer therapy | Inhibition of SIRT1 by N-benzoyl-N'-phenyl thiourea derivatives can lead to overexpression of the p53 tumor suppressor gene. unair.ac.id |

| c-Met Receptor Tyrosine Kinase | Anticancer therapy | Thiazolyl derivatives have shown potential as inhibitors of the c-Met receptor, which is implicated in tumor growth. nih.gov |

Design and Synthesis of Advanced Analogues with Tuned Properties

The rational design and synthesis of advanced analogues of this compound present a significant opportunity to optimize its biological activity and physicochemical properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the molecular structure influence its therapeutic potential. nih.govnih.gov

Future synthetic efforts could focus on several key areas of the molecule. For instance, modification of the substituent groups on the phenyl rings could lead to analogues with enhanced potency or selectivity. The introduction of different halogen atoms or other electron-withdrawing or electron-donating groups on the benzyl (B1604629) ring could modulate the electronic properties of the molecule and its interaction with biological targets. nih.gov Similarly, variations of the methoxy (B1213986) group on the other phenyl ring could influence lipophilicity and metabolic stability.

The design of novel analogues can be guided by established synthetic methodologies for thiourea derivatives. A common approach involves the reaction of an appropriately substituted isothiocyanate with a primary or secondary amine. mdpi.comrdd.edu.iq For example, 4-chlorobenzyl isothiocyanate could be reacted with a series of substituted anilines to generate a library of analogues with diverse functionalities on the N'-phenyl ring.

The following table presents a hypothetical design strategy for advanced analogues and the anticipated impact on their properties.

| Molecular Modification | Rationale for Design | Anticipated Property Tuning |

| Substitution on the 4-chlorobenzyl ring | Modulate electronic properties and steric hindrance | Enhanced binding affinity and selectivity for the target protein |

| Alteration of the 4-methoxyphenyl (B3050149) group | Modify lipophilicity and metabolic stability | Improved pharmacokinetic profile (ADME properties) |

| Introduction of heterocyclic rings | Increase structural diversity and potential for new interactions | Novel biological activities or improved target engagement |

| Variation of the thiourea linker | Alter the conformational flexibility of the molecule | Optimization of the spatial arrangement for target binding |

Integration with Advanced Computational and Machine Learning Approaches for Property Prediction

The integration of advanced computational and machine learning approaches offers a powerful toolkit for accelerating the discovery and optimization of this compound analogues. In silico methods can be employed to predict a wide range of properties, from biological activity to pharmacokinetic profiles, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.govsemanticscholar.orgjapsonline.com

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of analogues and their biological activity. ijper.orgnih.govfarmaciajournal.comniscpr.res.in By generating a QSAR model, researchers can predict the activity of novel, unsynthesized compounds, guiding the design of more potent molecules. ijper.orgfarmaciajournal.com

Molecular docking simulations can provide insights into the binding mode of this compound and its analogues with their biological targets. ijper.orgunair.ac.idnih.govuobaghdad.edu.iq This information is invaluable for understanding the key molecular interactions responsible for biological activity and for designing new analogues with improved binding affinity. ijper.orgunair.ac.id

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-likeness of virtual compounds at an early stage of the research process. unair.ac.idnih.govnih.govsemanticscholar.orgjapsonline.comresearchgate.net Machine learning models trained on large datasets of known drugs can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov

The following table summarizes the key computational approaches and their potential applications in the study of this compound.

| Computational Approach | Application | Predicted Properties |

| QSAR | Predict biological activity of virtual analogues | IC50 values, binding affinities |

| Molecular Docking | Elucidate binding modes with biological targets | Binding energy, key molecular interactions |

| In silico ADMET | Assess drug-likeness and pharmacokinetic properties | Oral bioavailability, toxicity, metabolic stability |

| Machine Learning | Develop predictive models for various properties | A wide range of biological and physicochemical properties |

Exploration of Additional Niche Applications (e.g., Analytical Chemistry, Agriculture)

Beyond its potential therapeutic applications, this compound and its derivatives could find utility in several niche areas, including analytical chemistry and agriculture.

In analytical chemistry , thiourea derivatives have been explored as chemosensors for the detection of various ions. mdpi.com The presence of nitrogen and sulfur atoms in the thiourea moiety provides potential coordination sites for metal ions. Future research could investigate the ability of this compound to act as a selective colorimetric or fluorescent sensor for specific metal ions, with potential applications in environmental monitoring or industrial process control.

Another interesting application in the realm of materials science is as a corrosion inhibitor . Thiourea and its derivatives have been shown to effectively protect steel from corrosion in acidic environments. mdpi.comresearchgate.netukm.mymanipal.edu The mechanism of action is believed to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer. The specific structural features of this compound, including the aromatic rings and heteroatoms, suggest that it could be an effective corrosion inhibitor for various metals and alloys. ukm.myresearchgate.net

In the field of agriculture , beyond its potential as a urease inhibitor to improve fertilizer efficiency, thiourea derivatives have been investigated for other applications. nih.govnih.gov While not the primary focus, preliminary screening of this compound for herbicidal or pesticidal activity could uncover unexpected and valuable properties.

The table below highlights potential niche applications for this compound.

| Application Area | Specific Use | Underlying Principle |

| Analytical Chemistry | Colorimetric or fluorescent sensor for metal ions | Coordination of metal ions to the nitrogen and sulfur atoms of the thiourea group. mdpi.com |

| Materials Science | Corrosion inhibitor for steel and other metals | Adsorption of the molecule onto the metal surface, forming a protective film. mdpi.comresearchgate.netmanipal.edu |

| Agriculture | Urease inhibitor to enhance fertilizer efficiency | Inhibition of the urease enzyme to prevent the rapid hydrolysis of urea. nih.gov |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)thiourea, and how is the product characterized?

- Methodology : The compound can be synthesized using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between carboxylic acid derivatives and substituted anilines. Post-synthesis, characterization typically involves IR spectroscopy (to confirm thiourea C=S stretching at ~1250–1350 cm⁻¹), ¹H-NMR (to verify aromatic and alkyl proton environments), and elemental analysis (to validate purity). For structural confirmation, single-crystal X-ray diffraction is recommended .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this thiourea derivative?

- Key Techniques :

- ¹H-NMR : Identifies substituent environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).

- FTIR : Confirms thiourea functional groups (N-H stretches at ~3200–3400 cm⁻¹, C=S at ~1250–1350 cm⁻¹).

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns .

Q. How do solvent polarity and pH influence the fluorescence properties of thiourea derivatives like this compound?

- Methodological Insights : Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is typically ~5.0, where protonation states stabilize the thiourea moiety. Temperature should be maintained at 25°C to avoid thermal degradation. Binding constants (K) can be calculated using Stern-Volmer plots .

Advanced Research Questions

Q. What computational strategies are effective in predicting the TRPV1 receptor antagonism of this compound?

- Approach :

- Molecular docking : Use software like AutoDock Vina to model interactions between the thiourea moiety and TRPV1's vanilloid-binding pocket. Key residues (e.g., Tyr511, Ser512) should be prioritized for hydrogen bonding and hydrophobic interactions.

- MD simulations : Assess binding stability over 100+ ns trajectories to evaluate conformational changes.

- SAR analysis : Modify substituents (e.g., halogen position, methoxy groups) to optimize binding affinity and selectivity .

Q. How can discrepancies between in vitro TRPV1 binding data and in vivo analgesic efficacy be resolved?

- Analytical Framework :

- Pharmacokinetic profiling : Evaluate bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Metabolite identification : Use hepatic microsome assays to detect active/inactive metabolites.

- Dose-response studies : Compare ED₅₀ values in models like the formalin test (Phase II: inflammatory pain) versus hot-plate assays (acute thermal pain). Contradictions may arise from tissue-specific TRPV1 expression or off-target effects .

Q. What experimental models are most suitable for evaluating the antinociceptive effects of TRPV1 antagonists?

- Models and Validation :

- Formalin test : Measures biphasic pain response (Phase I: acute nociception; Phase II: inflammatory pain). Effective TRPV1 antagonists reduce licking/biting in Phase II.

- CFA-induced inflammation : Assess thermal hyperalgesia via Hargreaves’ test.

- TRPV1 knockout mice : Validate target specificity by comparing wild-type and knockout responses .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent thiourea-based TRPV1 antagonists?

- SAR Strategies :

- Halogen substitution : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the benzyl ring to enhance receptor affinity.

- Methoxy positioning : Para-methoxy groups on the phenyl ring improve solubility without steric hindrance.

- Thiourea vs. urea analogs : Thioureas generally exhibit higher TRPV1 affinity due to stronger hydrogen bonding with the receptor .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data between thiourea derivatives in cancer cell lines?

- Resolution Steps :

- Assay standardization : Use identical cell lines (e.g., MCF-7, HeLa) and incubation times (48–72 hours).

- Mechanistic studies : Perform ROS detection and mitochondrial membrane potential assays to differentiate apoptosis vs. necrosis.

- Comparative SAR : Corporate substituent effects (e.g., electron-donating vs. withdrawing groups) to explain variance in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.